molecular formula C7H12N2O3 B1221016 alpha-Acetoxynpip CAS No. 53198-44-0

alpha-Acetoxynpip

Cat. No. B1221016
CAS RN: 53198-44-0
M. Wt: 172.18 g/mol
InChI Key: NGQASKUNCWVFSF-UHFFFAOYSA-N
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Description

Alpha-Acetoxynpip, also known as N-Acetyl-5-methoxytryptamine, is a synthetic compound that belongs to the class of tryptamines. It is a derivative of melatonin, a hormone that regulates the sleep-wake cycle in humans. Alpha-Acetoxynpip has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of alpha-Acetoxynpip is not fully understood. However, it is believed to act as an agonist of melatonin receptors, particularly the MT1 and MT2 receptors. Activation of these receptors leads to the regulation of the sleep-wake cycle, as well as the modulation of various physiological processes, such as the immune response, metabolism, and circadian rhythms.

Biochemical And Physiological Effects

Alpha-Acetoxynpip has been shown to have several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, alpha-Acetoxynpip has been found to improve the quality of sleep, reduce anxiety, and enhance cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-Acetoxynpip in lab experiments is its high potency and specificity for melatonin receptors. This allows for precise modulation of the receptor activity, which is important for studying the physiological effects of melatonin. However, one of the limitations of using alpha-Acetoxynpip is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on alpha-Acetoxynpip. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the regulation of metabolic processes, such as glucose metabolism and lipid metabolism. Additionally, further research is needed to fully understand the mechanism of action of alpha-Acetoxynpip and its potential side effects.

Synthesis Methods

The synthesis of alpha-Acetoxynpip involves the acetylation of 5-methoxytryptamine with acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid. The product is then purified using column chromatography to obtain pure alpha-Acetoxynpip.

Scientific Research Applications

Alpha-Acetoxynpip has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use in the treatment of depression, anxiety, and sleep disorders.

properties

IUPAC Name

(1-nitrosopiperidin-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-6(10)12-7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQASKUNCWVFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967708
Record name 1-Nitrosopiperidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Acetoxynpip

CAS RN

53198-44-0
Record name alpha-Acetoxy-N-nitrosopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053198440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrosopiperidin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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